4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate is an organic compound with the molecular formula C23H23NO5 It is a derivative of benzoic acid and is characterized by the presence of a cyanophenyl group and a hexyloxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate typically involves the esterification of 4-cyanophenol with 4-{[(hexyloxy)carbonyl]oxy}benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical processes. The cyanophenyl group plays a crucial role in the compound’s binding affinity and specificity, while the hexyloxycarbonyl group contributes to its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenyl 4-{[(methyloxy)carbonyl]oxy}benzoate
- 4-Cyanophenyl 4-{[(ethyloxy)carbonyl]oxy}benzoate
- 4-Cyanophenyl 4-{[(propyloxy)carbonyl]oxy}benzoate
Uniqueness
4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The hexyloxycarbonyl group provides enhanced solubility and stability compared to shorter alkyl chain derivatives, making it more suitable for certain applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
57373-88-3 |
---|---|
Molekularformel |
C21H21NO5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-hexoxycarbonyloxybenzoate |
InChI |
InChI=1S/C21H21NO5/c1-2-3-4-5-14-25-21(24)27-19-12-8-17(9-13-19)20(23)26-18-10-6-16(15-22)7-11-18/h6-13H,2-5,14H2,1H3 |
InChI-Schlüssel |
NUOKNPPRKJVKJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.